![molecular formula C11H11Cl2N3O B3160873 N-(2,4-dichlorophenyl)-3-methyl-2,3-dihydro-1H-imidazole-4-carboxamide CAS No. 866154-56-5](/img/structure/B3160873.png)
N-(2,4-dichlorophenyl)-3-methyl-2,3-dihydro-1H-imidazole-4-carboxamide
Overview
Description
N-(2,4-dichlorophenyl)-3-methyl-2,3-dihydro-1H-imidazole-4-carboxamide, also known as SB-203580, is a chemical compound that has been extensively studied in the field of biomedical research. This compound belongs to the class of pyridinyl imidazole inhibitors and is primarily used as a tool in laboratory experiments to study the role of p38 mitogen-activated protein kinase (MAPK) in various biological processes.
Scientific Research Applications
Antitumor Activity
Imidazole derivatives, including those structurally similar to N-(2,4-dichlorophenyl)-3-methyl-2,3-dihydro-1H-imidazole-4-carboxamide, have been explored for their antitumor properties. These compounds have shown promise in the search for new antitumor drugs, with some derivatives having passed preclinical testing stages. Their diverse biological activities make them interesting candidates for the synthesis of compounds with varied biological properties, including antitumor activity (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Environmental Impact
Related research on chlorophenols, which share structural similarities with N-(2,4-dichlorophenyl) derivatives, has assessed their environmental impact, particularly in aquatic environments. Chlorophenols, including 2,4-dichlorophenol, generally exert moderate toxic effects on mammalian and aquatic life. Their persistence in the environment varies with the presence of adapted microflora capable of biodegrading these compounds. Understanding the behavior of such compounds in natural environments is crucial for assessing the ecological risks associated with their use (Krijgsheld & Gen, 1986).
Synthesis and Transformation
The synthesis and transformation of imidazole derivatives, including phosphorylated versions, have been extensively reviewed. These studies provide insights into the chemical and biological properties of these compounds, highlighting their potential in the synthesis of new molecules with insectoacaricidal, anti-blastic, sugar-lowering, and other types of activity. Such research underlines the versatility of imidazole derivatives in the development of new drugs and chemical agents with diverse biological activities (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).
Mechanism of Action
Target of Action
For instance, 2,4-dichlorophenyl derivatives have been associated with potential chemotherapeutic , antibacterial , and anti-fungal agents .
Mode of Action
It’s plausible that the compound interacts with its targets through a mechanism similar to other 2,4-dichlorophenyl derivatives, which typically involves binding to the active sites of target proteins or enzymes, thereby modulating their function .
Biochemical Pathways
Similar compounds have been associated with various biochemical pathways, including those involved in cell growth and proliferation .
Pharmacokinetics
Similar compounds are generally well absorbed and distributed throughout the body, metabolized by the liver, and excreted via the kidneys .
Result of Action
Similar compounds have been associated with various effects, including inhibition of cell growth and proliferation .
Action Environment
Similar compounds are generally stable under normal environmental conditions and their action can be influenced by factors such as ph, temperature, and the presence of other substances .
properties
IUPAC Name |
N-(2,4-dichlorophenyl)-3-methyl-1,2-dihydroimidazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2N3O/c1-16-6-14-5-10(16)11(17)15-9-3-2-7(12)4-8(9)13/h2-5,14H,6H2,1H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPZKIBXLBXNMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CNC=C1C(=O)NC2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dichlorophenyl)-3-methyl-2,3-dihydro-1H-imidazole-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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